molecular formula C6H5Br2N B025434 2-Bromo-5-(bromomethyl)pyridine CAS No. 101990-45-8

2-Bromo-5-(bromomethyl)pyridine

Cat. No. B025434
Key on ui cas rn: 101990-45-8
M. Wt: 250.92 g/mol
InChI Key: CRRMIKBAPPOPNW-UHFFFAOYSA-N
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Patent
US05214152

Procedure details

To a mixture of 12.3 g of 40% aqueous methylamine solution and 40 ml of CH3CN was added 8.0 g of crude (6-bromo-3-pyridyl)methyl bromide with stirring. The mixture was further stirred at room temperature for 30 minutes. The reaction mixture thus obtained was concentrated and the residue was diluted with toluene and subjected to azeotropic distillation to remove the water. Then, the soluble fraction was extracted with Et2O. The Et2O layer was dried over MgSO4 and concentrated to recover 4.4 g of the title compound as a yellow oil.
Quantity
12.3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[Br:3][C:4]1[N:9]=[CH:8][C:7]([CH2:10]Br)=[CH:6][CH:5]=1>CC#N>[Br:3][C:4]1[N:9]=[CH:8][C:7]([CH2:10][NH:2][CH3:1])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
12.3 g
Type
reactant
Smiles
CN
Name
Quantity
40 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
BrC1=CC=C(C=N1)CBr

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was further stirred at room temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture thus obtained
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
ADDITION
Type
ADDITION
Details
the residue was diluted with toluene
DISTILLATION
Type
DISTILLATION
Details
subjected to azeotropic distillation
CUSTOM
Type
CUSTOM
Details
to remove the water
EXTRACTION
Type
EXTRACTION
Details
Then, the soluble fraction was extracted with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The Et2O layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to recover 4.4 g of the title compound as a yellow oil

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(C=N1)CNC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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